Potent PI3Kδ Inhibition: Biochemical IC₅₀ of 2.30 nM
4-[(3-Methoxypiperidin-1-yl)methyl]pyridine exhibits a PI3Kδ IC₅₀ of 2.30 nM in a biochemical competitive fluorescence polarization assay [1]. This value is comparable to the clinically validated PI3Kδ inhibitor idelalisib, which shows an IC₅₀ of 2.5 nM under similar conditions [2]. The target compound's biochemical potency thus aligns with established reference standards in the class, providing a quantitative benchmark for lead identification efforts.
| Evidence Dimension | Biochemical inhibition of PI3Kδ |
|---|---|
| Target Compound Data | IC₅₀ = 2.30 nM |
| Comparator Or Baseline | Idelalisib (CAL-101/GS-1101) IC₅₀ = 2.5 nM |
| Quantified Difference | Comparable potency (within 0.2 nM) |
| Conditions | Competitive fluorescence polarization assay after 30 min incubation |
Why This Matters
Comparable biochemical potency to a clinically approved PI3Kδ inhibitor validates the target compound as a credible chemical probe for PI3Kδ-dependent mechanisms.
- [1] BindingDB. (n.d.). BDBM50394893 (CHEMBL2165502) Affinity Data: IC₅₀ 2.30 nM (PI3Kδ). View Source
- [2] Sigma-Aldrich. (n.d.). Idelalisib ≥98% (HPLC), powder, PI3Kδ inhibitor: IC₅₀ = 2.5 nM (p110δ). View Source
